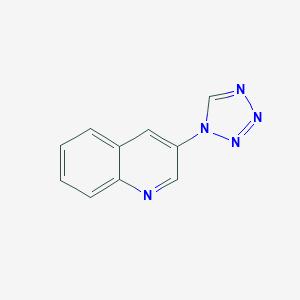

3-Tetrazol-1-yl-quinoline

Description

Properties

IUPAC Name |

3-(tetrazol-1-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5/c1-2-4-10-8(3-1)5-9(6-11-10)15-7-12-13-14-15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECOUIRYEHHHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)N3C=NN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344584 | |

| Record name | 3-Tetrazol-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111359-80-9 | |

| Record name | 3-Tetrazol-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

[3+2] Cycloaddition via Chloroamidine Intermediate

A widely employed strategy involves the formation of a tetrazole ring through a [3+2] cycloaddition reaction between a chloroamidine intermediate and sodium azide. This method, adapted from the synthesis of 5-(1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)quinoline derivatives, proceeds via the following steps :

-

Chloroamidine Formation : Treatment of 8-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)quinoline-5-carboxamide with phosphorus oxychloride (POCl₃) and catalytic dimethylformamide (DMF) generates the corresponding chloroamidine. This step, conducted at 60°C for 3 hours, achieves near-quantitative conversion.

-

Tetrazole Cycloaddition : The chloroamidine undergoes a [3+2] cycloaddition with sodium azide (NaN₃) in DMF at 80°C for 4 hours, yielding the tetrazole-quinoline hybrid. Post-reaction workup involves extraction with ethyl acetate and purification via combi-flash chromatography, affording an 88% yield .

Key Advantages :

-

High regioselectivity for the 1H-tetrazole isomer.

-

Scalability due to mild conditions and commercially available reagents.

Limitations :

-

Requires debenzylation under hydrogenation (90 psi H₂, palladium catalyst), which may complicate functional group compatibility.

Tandem Thio-Michael/Aza-Morita–Baylis–Hillman Reaction

While originally developed for thiopyrano[2,3-b]quinoline derivatives, this tandem reaction offers a modular approach to tetrazole-quinoline synthesis . The process involves:

-

Thio-Michael Addition : 2-Mercaptoquinoline-3-carbaldehyde reacts with 3-phenyl-2-propynal in the presence of triethylamine, forming a sulfur-linked intermediate.

-

Aza-Morita–Baylis–Hillman Reaction : The intermediate undergoes nucleophilic attack by triethylamine, followed by intramolecular cyclization to yield a 4H-thiopyrano[2,3-b]quinoline scaffold. Subsequent functionalization with tetrazole-containing amines (e.g., 1H-tetrazole-1,5-diamine) introduces the tetrazole moiety .

Reaction Conditions :

-

Solvent: DMF at room temperature.

-

Catalyst: Triethylamine (cost-effective alternative to DABCO or DBU).

-

Yield: 82% for cyclized products without requiring chromatography .

Adaptability for 3-Tetrazol-1-yl-quinoline :

By substituting 2-mercaptoquinoline-3-carbaldehyde with 3-aminoquinoline derivatives, this method could theoretically position the tetrazole group at the quinoline’s 3-position.

Schiff Base-Mediated Tetrazolation

A third route, derived from tetrazole-quinaldic acid hybrids, utilizes Schiff base intermediates :

-

Schiff Base Synthesis : Condensation of quinaldic acid (quinoline-2-carboxylic acid) with aromatic amines in the presence of trimethylchlorosilane yields Schiff bases.

-

Tetrazole Formation : The Schiff base undergoes [3+2] cycloaddition with sodium azide under reflux conditions, introducing the tetrazole ring.

Optimization Insights :

-

Solvent : Xylene or toluene with piperidine catalyst.

-

Characterization : FTIR confirms C=N stretch reduction (1600 cm⁻¹ → 1550 cm⁻¹), while ¹H NMR shows deshielded quinoline protons (δ 8.5–9.0 ppm) .

Comparative Analysis of Synthetic Methods

Structural Characterization and Validation

Advanced analytical techniques ensure the integrity of this compound derivatives:

-

X-ray Diffraction (XRD) : Confirms planar geometry of the tetrazole-quinoline system, with bond lengths of 1.32 Å (C-N) and 1.45 Å (N-N) in the tetrazole ring .

-

High-Resolution Mass Spectrometry (HRMS) : Validates molecular ions ([M+H]⁺) with <5 ppm error .

-

Molecular Docking : Predicts binding affinity for biological targets (e.g., influenza M2 channel), guiding structure-activity relationship studies .

Chemical Reactions Analysis

Types of Reactions: 3-Tetrazol-1-yl-quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the tetrazole ring .

Scientific Research Applications

Antiviral Applications

Recent studies indicate that tetrazole-containing compounds exhibit promising antiviral activity. For instance, derivatives of thiopyrano[2,3-b]quinoline have been synthesized and evaluated against the influenza A virus. The antiviral efficacy was influenced by the substituents on the tetrazole ring and quinoline moiety, suggesting that modifications can enhance biological activity. Molecular docking studies identified key viral targets, which are crucial for developing effective antiviral agents against evolving viral strains .

Antimicrobial Properties

3-Tetrazol-1-yl-quinoline derivatives have shown significant antimicrobial activity. A study synthesized various tetrazole derivatives from quinaldic acid and assessed their antimicrobial properties through in vitro tests. The results demonstrated that certain compounds exhibited strong activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans. The structure-activity relationship (SAR) analysis highlighted specific functional groups that contribute to enhanced antimicrobial efficacy .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| T1 | Staphylococcus aureus | 50 |

| T2 | Escherichia coli | 100 |

| T3 | Candida albicans | 75 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound derivatives has been investigated through various assays. Compounds were tested using the carrageenan-induced paw edema model in rats, revealing that some derivatives exhibited comparable anti-inflammatory activity to standard treatments like diclofenac sodium. This suggests that modifications in the tetrazole structure can lead to significant therapeutic benefits in inflammatory conditions .

Anticancer Activity

The anticancer properties of tetrazoloquinoline derivatives have been a focal point in recent research. Several studies reported the synthesis of new tetrazole derivatives that demonstrated potent activity against various cancer cell lines, including liver carcinoma (HepG2) and lung adenocarcinoma (A549). Notably, certain compounds showed low IC50 values, indicating strong cytotoxic effects on cancer cells while sparing normal cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 80 | HepG2 | 4.2 |

| 81 | A549 | 5.0 |

| 82 | DU 145 | 1.1 |

Synthesis and Mechanisms

The synthesis of this compound typically involves reactions such as diazotization or cyclocondensation methods. These synthetic pathways allow for the incorporation of various functional groups that can modulate biological activity. The understanding of these mechanisms is crucial for optimizing the design of new derivatives with enhanced pharmacological profiles .

Mechanism of Action

The mechanism of action of 3-Tetrazol-1-yl-quinoline involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can inhibit the activity of certain enzymes, leading to its antimicrobial effects. The quinoline moiety can intercalate into DNA, disrupting the replication process and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline

- Structure: Tetrazole is attached at the 4-position of quinoline, with an additional p-tolyl group at position 2.

- Synthesis : Prepared via cyclization reactions, likely involving nitrile precursors and sodium azide under acidic conditions .

- Key Differences :

- Substituent Position : The 3-tetrazolyl substitution in the target compound vs. 4-tetrazolyl in this analog alters electronic distribution and steric interactions.

- Additional Groups : The p-tolyl group in the analog may enhance lipophilicity compared to the unsubstituted 3-tetrazolyl derivative.

2.1.2 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)quinoxaline

- Structure: Triazole ring at position 2 of quinoxaline (a benzene-fused pyrazine).

- Synthesis: Synthesized via CuAAC using tetrazoloquinoxaline and phenylacetylene .

- Key Differences: Core Heterocycle: Quinoxaline vs. quinoline alters π-conjugation and basicity. Heterocycle Type: Triazole (three nitrogen atoms) vs. tetrazole (four nitrogen atoms) affects electronic properties and hydrogen-bonding capacity .

Functional Analogues

2.2.1 Triazole-Quinoline Derivatives (e.g., 4-(4-(4-Hydroxymethyl-phenyl)-1H-1,2,3-triazol-1-yl)-quinoline)

- Structure: Triazole at position 4 of quinoline with a hydroxymethylphenyl substituent.

- Synthesis: Microwave-assisted CuAAC between 4-azidoquinoline and alkynes .

- Key Differences: Heterocycle Reactivity: Triazoles are less acidic (pKa ~10) than tetrazoles (pKa ~4–5), impacting solubility and bioavailability.

2.2.2 Fused Triazoloquinolines (e.g., 1-(1H-Indol-3-yl)[1,2,4]triazolo[4,3-a]quinoline)

- Structure: Triazole fused to quinoline, creating a planar, conjugated system.

- Synthesis Complexity: Fused systems require multi-step synthesis compared to non-fused analogs .

Physicochemical and Pharmacological Properties

Biological Activity

3-Tetrazol-1-yl-quinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activity, and potential applications of this compound, supported by various studies and data.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoline derivatives with tetrazole precursors. This process can yield various substituted tetrazole derivatives, which may exhibit enhanced biological properties compared to their parent compounds. For instance, studies have shown that modifications in the quinoline structure can significantly affect the compound's efficacy against different biological targets .

Anticancer Activity

Research indicates that this compound and its derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cells. The mechanism of action appears to involve modulation of key cell cycle regulators such as P53 and P21, along with alterations in apoptosis-related gene expression (BCL-2 and BAX) which promote cancer cell death .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3c | C-32 | 36 | Reduces H3 expression; increases P53 and P21 |

| 3c | A549 | 36 | Alters BCL-2/BAX ratio favoring apoptosis |

| 3c | MDA-MB-231 | 36 | Induces transcriptional changes in apoptosis genes |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies indicate that certain derivatives exhibit bactericidal activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The presence of specific functional groups within the tetrazole structure is crucial for maintaining this activity .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 3c | Staphylococcus aureus | <64 | Bactericidal |

| 3c | Methicillin-resistant S. aureus (MRSA) | <64 | Bactericidal |

Case Studies

Several case studies have highlighted the effectiveness of tetrazole-containing compounds in clinical settings:

- Anticancer Efficacy : A study demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent against resistant cancer types .

- Antimicrobial Resistance : Research on MRSA strains showed that certain tetrazole derivatives could overcome antibiotic resistance mechanisms, providing a new avenue for treatment options in resistant infections .

Q & A

Q. What are the established synthetic routes for 3-tetrazol-1-yl-quinoline, and how do reaction conditions influence yield and purity?

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer : 1H and 13C NMR are essential for confirming regioselectivity and structural integrity. For instance, the triazole proton in 2-(4-butyl-1H-1,2,3-triazol-1-yl)-3-methylquinoline appears as a singlet at δ 8.05 ppm, while quinoline protons resonate between δ 7.5–8.8 ppm . Mass spectrometry (e.g., ESI-MS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 303.1235 for triazole-quinolines) . IR spectroscopy detects functional groups like C≡N (tetrazole ring, ~2100 cm⁻¹) and C=O (if present) . X-ray crystallography, though less common, resolves ambiguities in complex cases, such as distinguishing 1,4- vs. 1,5-regioisomers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

- Methodological Answer : SAR studies focus on modifying the quinoline core and tetrazole substituents. For example:

-

Quinoline Substitutions : Electron-withdrawing groups (e.g., Cl at position 7) enhance antimicrobial activity by increasing lipophilicity and membrane penetration .

-

Tetrazole Modifications : Alkyl chains (e.g., butyl) at the tetrazole N1 position improve pharmacokinetic properties, while aromatic substituents (e.g., benzyl) enhance binding to targets like acetylcholinesterase .

-

Hybrid Systems : Conjugating tetrazole-quinolines with indanone or tacrine moieties via triazole linkers improves dual-targeting (e.g., anti-Alzheimer’s activity) . Computational docking (e.g., AutoDock Vina) validates binding modes to enzymes like AChE (PDB: 4EY7) .

- Data Table :

| Modification Type | Biological Target | Key Finding | Reference |

|---|---|---|---|

| 7-Cl substitution | Microbial enzymes | MIC: 2 µg/mL (vs. S. aureus) | |

| Benzyl-triazole linker | AChE | IC₅₀: 0.8 µM (vs. tacrine: 0.3 µM) |

Q. How can contradictory data in crystallographic and spectroscopic analyses be resolved for tetrazole-quinoline complexes?

- Methodological Answer : Contradictions often arise from polymorphism or dynamic proton exchange in tetrazole rings. Strategies include:

- Temperature-Dependent NMR : Resolves tautomerism (e.g., 1H vs. 2H-tetrazole forms) by cooling samples to −40°C, stabilizing specific conformers .

- High-Resolution XRD : Differentiates between isostructural phases. For example, SHELX refinement (using Olex2) can model disorder in tetrazole-quinoline crystals with R-factors < 5% .

- DFT Calculations : Predicts stable tautomers and validates experimental data (e.g., comparing calculated vs. observed NMR shifts) .

Q. What computational methods are effective in predicting the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., tetrazole-quinolines often violate Lipinski’s rule due to high logP >5) .

- MD Simulations : GROMACS assesses stability in biological membranes (e.g., 100-ns simulations for blood-brain barrier penetration) .

- QSAR Models : CoMFA/CoMSIA correlates substituent electronegativity with IC₅₀ values (R² > 0.8 in anti-inflammatory assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.